Thiourea, N,N'-didodecyl- physical and chemical properties
Thiourea, N,N'-didodecyl- physical and chemical properties
An In-Depth Technical Guide to Thiourea, N,N'-didodecyl-: Physicochemical Profiling, Synthesis, and Pharmaceutical Applications
Executive Summary
Thiourea, N,N'-didodecyl- (commonly referred to as 1,3-didodecylthiourea) is a highly lipophilic, symmetrical dialkylthiourea derivative. Characterized by its dual long-chain aliphatic dodecyl groups flanking a central thiourea pharmacophore, this molecule serves as a critical structural motif in supramolecular chemistry, phase-transfer catalysis, and advanced pharmaceutical modeling. As a potent bidentate hydrogen-bond donor, its primary utility in contemporary research lies in its capacity to act as a transmembrane anion transporter (ionophore) and as a highly hydrophobic anchor in drug absorption studies.
This whitepaper provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and step-by-step methodologies for its application in lipid bilayer transport assays.
Physicochemical and Structural Profiling
The physical and chemical properties of N,N'-didodecylthiourea dictate its behavior in both synthetic and biological environments. The extreme lipophilicity (XLogP3 = 11.1) ensures that the molecule partitions almost exclusively into non-polar organic phases or the hydrophobic core of lipid bilayers, while the polar thiourea core (TPSA = 56.2 Ų) remains available for non-covalent interactions, specifically hydrogen bonding with aggressive anions like chloride and sulfate[1][2].
Table 1: Core Physicochemical Properties of N,N'-didodecylthiourea
| Property | Value | Causality / Significance |
| CAS Registry Number | 7505-51-3 | Standard identification for regulatory and procurement tracking[1]. |
| Molecular Formula | C25H52N2S | Dictates the high carbon-to-heteroatom ratio, driving hydrophobicity. |
| Molar Mass | 412.8 g/mol | Falls within the upper limits of traditional small-molecule drug space, often requiring specialized delivery vehicles[1]. |
| XLogP3 | 11.1 | Exceptional lipophilicity; ensures absolute retention within POPC or liposomal bilayers during transmembrane assays[1]. |
| Topological Polar Surface Area | 56.2 Ų | Represents the exposed thiourea NH groups and sulfur atom; optimal for bidentate anion coordination[1]. |
| Hydrogen Bond Donors | 2 | The two NH protons act synergistically to bind target anions (e.g., Cl⁻) via strong hydrogen bonds[2]. |
| Hydrogen Bond Acceptors | 1 | The thiocarbonyl sulfur (C=S) can act as a weak hydrogen bond acceptor or coordinate with soft transition metals. |
Chemical Synthesis and Mechanistic Pathways
The synthesis of symmetrical N,N'-dialkylthioureas typically relies on the reaction of a primary amine with carbon disulfide (CS₂) or via an isothiocyanate intermediate. To achieve high purity for pharmaceutical applications, a controlled addition method is preferred to minimize the formation of toxic hydrogen sulfide gas and side products[3].
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of dodecylamine on carbon disulfide in the presence of a base catalyst to form a dithiocarbamate intermediate. Subsequent heating promotes desulfurization and the addition of a second equivalent of dodecylamine, yielding the symmetrical N,N'-didodecylthiourea[3].
Synthesis and validation workflow for N,N'-didodecylthiourea.
Protocol 1: Synthesis of N,N'-didodecylthiourea
Objective: Synthesize and isolate high-purity N,N'-didodecylthiourea suitable for biological lipid bilayer assays.
Reagents: Dodecylamine (≥99%), Carbon disulfide (anhydrous), Triethylamine (TEA), Ethanol (absolute), Hexane.
Step-by-Step Methodology:
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Initiation: Dissolve 2.0 equivalents of dodecylamine (approx. 37.1 g) in 150 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Causality: Ethanol is selected as it solubilizes the long-chain amine while maintaining a polar environment conducive to intermediate stabilization.
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Catalysis: Add 1.1 equivalents of TEA to the solution.
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Addition: Dropwise, add 1.0 equivalent of carbon disulfide (CS₂) over 30 minutes at 0°C (ice bath). Causality: The exothermic formation of the dithiocarbamate salt must be thermally controlled to prevent the premature volatilization of CS₂.
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Reflux: Remove the ice bath and gradually heat the mixture to reflux (approx. 78°C) for 12 hours. During this phase, hydrogen sulfide (H₂S) gas is evolved (ensure proper scrubbing/ventilation).
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Precipitation: Cool the reaction mixture to room temperature, then further to 4°C. The highly lipophilic N,N'-didodecylthiourea will precipitate as a white crystalline solid.
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Self-Validating Purification: Filter the precipitate and recrystallize from a mixture of ethyl acetate and hexane (1:3).
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Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). A single spot indicates successful purification.
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Structural Confirmation: Run FTIR (look for the distinct C=S stretching band at 1350-1500 cm⁻¹ and N-H stretch at ~3300 cm⁻¹) and ¹H-NMR (CDCl₃) to confirm the presence of the broad NH singlets (~6.0 ppm) and the massive aliphatic integration (46 protons between 0.8 and 1.5 ppm)[1].
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Applications in Drug Development & Anion Transport
In pharmaceutical sciences, N,N'-didodecylthiourea is utilized as a model compound in discriminant analysis and machine learning algorithms designed to predict the absorption and permeability of highly lipophilic drugs[4][5].
More functionally, it serves as a potent synthetic anion transporter . The inability to transport anions like chloride and sulfate across cellular membranes is the root cause of channelopathies such as cystic fibrosis. The thiourea motif forms strong, directional hydrogen bonds with anions, while the dual dodecyl chains act as a "lipid anchor," allowing the complex to seamlessly diffuse across the hydrophobic core of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers[2].
Mechanism of thiourea-mediated transmembrane chloride transport.
Protocol 2: Transmembrane Chloride Transport Assay (Lucigenin Method)
Objective: Quantify the anion transport efficiency of N,N'-didodecylthiourea across synthetic lipid bilayers.
Reagents: POPC lipids, Lucigenin (chloride-sensitive fluorophore), NaNO₃ (external buffer), NaCl (internal/external gradient), Triton X-100.
Step-by-Step Methodology:
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Vesicle Preparation: Dry a chloroform solution of POPC under a gentle stream of nitrogen, followed by vacuum desiccation for 4 hours to form a lipid film.
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Hydration & Encapsulation: Hydrate the lipid film with an aqueous solution containing 1 mM Lucigenin and 200 mM NaNO₃. Subject the suspension to 10 freeze-thaw cycles to ensure uniform encapsulation.
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Extrusion: Extrude the suspension 21 times through a 200 nm polycarbonate membrane to form unilamellar vesicles (LUVs).
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Gradient Formation: Remove unencapsulated Lucigenin by passing the vesicles through a Sephadex G-25 size-exclusion column pre-equilibrated with 200 mM NaNO₃.
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Transport Assay (Self-Validating System):
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Place the vesicle suspension in a fluorometer cuvette (Excitation: 372 nm, Emission: 503 nm).
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Inject a pulse of NaCl (to create a 50 mM external chloride gradient).
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Add N,N'-didodecylthiourea (dissolved in a minimal volume of DMSO, e.g., 1 mol% relative to lipid).
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Causality: As the thiourea carrier transports Cl⁻ into the vesicles, the intravesicular Lucigenin fluorescence is dynamically quenched. The rate of quenching is directly proportional to the transport efficacy.
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Self-Validation: At t=300 seconds, inject 50 µL of 10% Triton X-100. Causality: This lyses all vesicles, exposing all Lucigenin to the bulk chloride concentration, providing a 100% quenching baseline to normalize the transport kinetic data[2].
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References
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National Center for Biotechnology Information (NCBI). "Thiourea, N,N'-didodecyl- | C25H52N2S | CID 3034200." PubChem Compound Summary. Retrieved March 24, 2026. URL:[Link]
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Moss, G. P., et al. "The application of discriminant analysis and Machine Learning to predict the absorption of pharmaceutical compounds." Ovid / Pharmaceutical Research, 2009. URL:[Link]
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Gale, P. A., et al. "Acylthioureas as anion transporters: The effect of intramolecular hydrogen bonding." ResearchGate / Supramolecular Chemistry, 2014. URL:[Link]
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Vukovic, N., et al. "Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate." ResearchGate / Chemical Industry, 2015. URL:[Link]
